molecular formula C7H9NO2S B1602044 2-(4-Methylthiazol-5-yl)ethyl formate CAS No. 90731-56-9

2-(4-Methylthiazol-5-yl)ethyl formate

Cat. No. B1602044
CAS RN: 90731-56-9
M. Wt: 171.22 g/mol
InChI Key: MONFGMLYTMEKTC-UHFFFAOYSA-N
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Description

2-(4-Methyl-5-thiazolyl)ethyl formate, also known as 4-thiazoleethanol, 5-methyl-, acetate, belongs to the class of organic compounds known as 4,5-disubstituted thiazoles . It is a colorless to yellow liquid with a nutty, brown, roasted aroma .


Molecular Structure Analysis

The molecular formula of 2-(4-Methylthiazol-5-yl)ethyl formate is C7H9NO2S . Its average mass is 171.217 Da and its monoisotopic mass is 171.035400 Da .


Physical And Chemical Properties Analysis

2-(4-Methylthiazol-5-yl)ethyl formate is a colorless to yellow liquid . It has a high strength odor, with a nutty roasted type . The boiling point is 283°C at 760 mmHg .

Scientific Research Applications

Synthesis of Key Intermediates

2-(4-Methylthiazol-5-yl)ethyl formate is a significant compound in chemical synthesis. It serves as a key intermediate in the synthesis of various complex molecules. For example, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a crucial intermediate in the synthesis of febuxostat, an anti-gout medication, is synthesized using similar compounds (Shaojie, 2010).

Antimicrobial Properties

Compounds structurally related to 2-(4-Methylthiazol-5-yl)ethyl formate have demonstrated antimicrobial properties. Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have shown effectiveness against various bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019).

Reaction with Alkyl Ethers and Sulfides

The compound's chemistry also involves interactions with other organic molecules. For instance, ethenethiolate anions, generated from similar compounds, react with chloromethyl alkyl ethers and sulfides to form new chemical structures (TanimotoShigeo et al., 1983).

Solubility and Thermodynamic Properties

Studying the solubility and thermodynamic properties of related thiazole compounds like 2-amino-5-methylthiazole in various solvents is essential for understanding their applications in different chemical contexts (Chen et al., 2017).

Chemical Ladders and Astrobiology

Interestingly, ethyl formate plays a role in astrobiology. Its detection and formation in the W51 e2 hot molecular core contribute to understanding the chemical complexity of esters in the interstellar medium, with implications for prebiotic chemistry (Rivilla et al., 2016).

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-6-7(11-4-8-6)2-3-10-5-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONFGMLYTMEKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920210
Record name 2-(4-Methyl-1,3-thiazol-5-yl)ethyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Nutty, brown, roasted aroma
Record name 2-(5-Methyl-4-thiazolyl)ethyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in non-polar solvents; slightly soluble in water, Soluble (in ethanol)
Record name 2-(5-Methyl-4-thiazolyl)ethyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.215-1.221
Record name 2-(5-Methyl-4-thiazolyl)ethyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(4-Methylthiazol-5-yl)ethyl formate

CAS RN

90731-56-9
Record name 5-Thiazoleethanol, 4-methyl-, 5-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90731-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methyl-5-thiazolyl) ethyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090731569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methyl-1,3-thiazol-5-yl)ethyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64NY5Q2QR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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